Musennin
Description
Systematic Nomenclature and Molecular Formula
This compound possesses the molecular formula C51H82O21, corresponding to a molecular weight of 1031.2 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.
The compound is also systematically designated as 3β-[[2-O-[2-O-[3-O-(β-D-glucopyranosyl)-α-L-arabinopyranosyl]-α-L-arabinopyranosyl]-α-L-arabinopyranosyl]oxy]-16α-hydroxyoleana-12-en-28-acid, reflecting its complex glycosidic structure. Alternative nomenclature includes 3-{[hexopyranosyl-(1→3)pentopyranosyl-(1→2)pentopyranosyl-(1→2)pentopyranosyl]oxy}-16-hydroxyolean-12-en-28-oic acid, emphasizing the sequential sugar linkages present in the molecule.
Table 1: Molecular Identifiers for this compound
The Simplified Molecular Input Line Entry System representation of this compound is C[C@]12CCC@@HO[C@H]6C@@HO[C@H]7C@@HO[C@H]8C@@HO, which provides a complete linear notation for the three-dimensional structure.
Structural Classification Within Triterpenoids
This compound belongs to the pentacyclic triterpenoid class, specifically categorized within the oleanane-type skeleton structure. Triterpenoids are classified according to the number of rings in their carbon frameworks, with pentacyclic triterpenes representing the most structurally complex category containing five interconnected ring systems. The oleanane skeleton is characterized by five six-membered rings designated as rings A, B, C, D, and E, following the steroid nomenclature convention.
The structural framework of this compound incorporates the fundamental oleanane backbone with the characteristic olean-12-en double bond system, positioning it within the oleanolic acid derivative family. This classification places this compound among the most abundant and structurally diverse group of pentacyclic triterpenoids found in nature, particularly within the plant kingdom.
Table 2: Triterpenoid Classification Hierarchy
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Class | Triterpenoids | C30 compounds derived from six isoprene units |
| Ring System | Pentacyclic | Five interconnected carbocyclic rings |
| Skeletal Type | Oleanane | Specific ring arrangement with olean-12-en configuration |
| Glycoside Status | Saponin | Glycosylated triterpenoid with multiple sugar attachments |
| Functional Groups | Polyhydroxylated | Multiple hydroxyl groups on both aglycone and sugar moieties |
The glycosidic nature of this compound classifies it as a triterpenoid saponin, distinguished by the presence of multiple sugar residues attached to the triterpene backbone. The compound contains a tetrasaccharide chain consisting of three arabinose units and one glucose unit, linked in a specific sequential pattern that contributes to its unique chemical and biological properties. This glycosylation pattern represents a complex modification of the basic oleanane structure, resulting in significantly altered physicochemical properties compared to the parent aglycone.
Stereochemical Configuration and Isomerism
The stereochemical configuration of this compound exhibits remarkable complexity, featuring multiple chiral centers throughout both the triterpene backbone and the attached sugar residues. The oleanane framework contains seven methyl substituents positioned at specific locations on the pentacyclic structure, with defined stereochemical orientations that contribute to the overall three-dimensional architecture.
The absolute configuration of the triterpene portion follows the standard oleanane stereochemistry, with specific orientations at positions 4a, 5, 6a, 6b, 8a, 10, 12a, and 14b as indicated in the systematic nomenclature. The 16α-hydroxyl substitution represents a key structural feature that distinguishes this compound from other oleanane derivatives, with the alpha orientation indicating the hydroxyl group projects below the plane of the ring system when viewed in the standard steroid projection.
Table 3: Key Stereochemical Features of this compound
| Position | Configuration | Functional Group | Stereochemical Designation |
|---|---|---|---|
| C-3 | β | Glycoside linkage | (3β) |
| C-5 | R | Methyl group | (5R) |
| C-10 | S | Tertiary carbon | (10S) |
| C-16 | α | Hydroxyl group | (16α) |
| C-28 | - | Carboxylic acid | Terminal position |
The carbohydrate portion of this compound displays equally complex stereochemistry, with each sugar residue maintaining its natural configuration. The arabinose units adopt the L-configuration, while the glucose moiety retains the D-configuration, consistent with the biosynthetic origin of these sugar components. The glycosidic linkages connecting the sugar residues are all β-configured, as confirmed by the large coupling constants observed in nuclear magnetic resonance spectroscopy studies and consistent with the inverting mechanism of the glycosyltransferase enzymes involved in saponin biosynthesis.
The anomeric carbons of the sugar residues exhibit specific stereochemical orientations: (2S,3R,4S,5S) for the arabinose units and (2S,3R,4S,5S,6R) for the terminal glucose residue. This precise stereochemical arrangement is crucial for the biological activity and recognition by specific cellular targets, as minor alterations in configuration can significantly impact the compound's pharmacological properties.
The overall molecular geometry of this compound results from the combination of the rigid pentacyclic triterpene framework and the flexible carbohydrate chain, creating a amphiphilic molecule with distinct hydrophobic and hydrophilic regions. This structural duality is characteristic of saponins and directly relates to their surface-active properties and biological activities.
Structure
2D Structure
Properties
Molecular Formula |
C51H82O21 |
|---|---|
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C51H82O21/c1-46(2)14-15-51(45(63)64)23(16-46)22-8-9-29-48(5)12-11-31(47(3,4)28(48)10-13-49(29,6)50(22,7)17-30(51)56)69-43-39(32(57)24(53)19-66-43)72-44-40(33(58)25(54)20-67-44)71-41-37(62)38(26(55)21-65-41)70-42-36(61)35(60)34(59)27(18-52)68-42/h8,23-44,52-62H,9-21H2,1-7H3,(H,63,64)/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36+,37+,38-,39+,40+,41-,42-,43-,44-,48-,49+,50+,51+/m0/s1 |
InChI Key |
ZMEIKTTXONUYNX-SWMOGPPLSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Musennin exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Anticancer Activity : Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 2.57 µM, suggesting its potential as a therapeutic agent for hepatocellular carcinoma .
- Antioxidant Properties : this compound has shown promise as a potent antioxidant, which can mitigate oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Experimental models have shown that this compound can reduce markers of inflammation in vitro .
Agricultural Applications
This compound's bioactive properties extend to agriculture, where it can be used as a natural pesticide or growth enhancer:
- Pest Resistance : Studies have indicated that this compound can enhance plant resistance to pests and diseases, potentially reducing the need for synthetic pesticides. This application is particularly relevant in sustainable agriculture practices .
- Growth Promotion : this compound has been found to promote plant growth by enhancing nutrient uptake and improving soil health. This effect is attributed to its role in stimulating beneficial microbial activity in the rhizosphere .
Material Science Applications
In material science, this compound is being explored for its potential in developing advanced materials:
- Nanotechnology : this compound can be incorporated into nanoparticles for drug delivery systems. Its biocompatibility and functional properties allow for the creation of targeted delivery vehicles that improve therapeutic efficacy while minimizing side effects .
- Biodegradable Materials : The compound can be utilized in the synthesis of biodegradable polymers, contributing to environmentally friendly material solutions. Research is ongoing to optimize the properties of these materials for various applications .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
